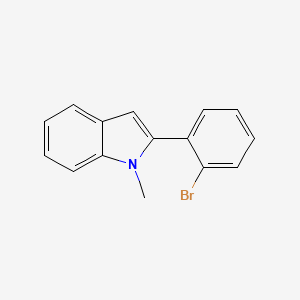

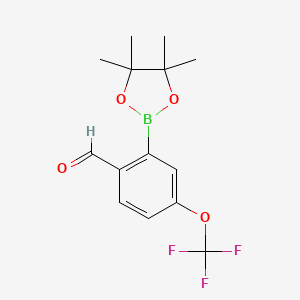

2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester

Overview

Description

“2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121513-88-8 . It has a molecular weight of 316.08 .

Synthesis Analysis

Pinacol boronic esters, such as “this compound”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 316.08 . It is stored at a temperature of 2-8°C .Scientific Research Applications

Electrochemical Biosensors

Recent advancements have highlighted the role of phenylboronic acid (PBA) derivatives, including 2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester, in the development of electrochemical biosensors. These compounds are particularly effective for glucose sensing due to their ability to selectively bind 1,2- and 1,3-diols, forming negatively charged boronate esters in neutral aqueous media. This property is utilized in voltammetric and potentiometric glucose sensors, as well as in the detection of glycoproteins such as glycated hemoglobin (HbA1c), which is crucial for monitoring blood glucose levels over extended periods. PBA derivatives have also been explored for detecting various compounds including hydroxy acids and fluoride ions, which may pave the way for the development of reagentless sensors with broad applications in medical diagnostics and environmental monitoring (Anzai, 2016).

Benzoxaboroles in Organic Synthesis and Biological Applications

Benzoxaboroles, derivatives of phenylboronic acids, have garnered interest for their unique properties and versatile applications. They have been used as building blocks and protecting groups in organic synthesis, with some displaying biological activity and undergoing clinical trials. The ability of benzoxaboroles to bind hydroxyl compounds makes them useful as molecular receptors for sugars and glycoconjugates, indicating potential in therapeutic and diagnostic applications. This highlights the innovative use of phenylboronic acid derivatives in both synthetic chemistry and biomedicine (Adamczyk-Woźniak et al., 2009).

Lubricity Additives in Synthetic Lubricating Oils

Phosphorus acid esters, including those related to phenylboronic acid derivatives, have been identified as effective antiwear additives in synthetic lubricating oils. Their ability to enhance lubricity and resist oxidation suggests potential for their use as antifriction additives, highlighting the significance of boronic acid derivatives in industrial applications beyond their biological and chemical utility (Barabanova et al., 1976).

Antioxidant Activities of Hydroxycinnamates

Research into hydroxycinnamates, closely related to phenylboronic acid derivatives, has demonstrated their potent antioxidant activities, both in vitro and in vivo. These compounds, found in various food groups, can scavenge different types of radicals and act as chain-breaking antioxidants. Their wide distribution and significant antioxidant properties underline the potential health benefits and the importance of understanding the chemical nature and effects of similar compounds, including phenylboronic acid derivatives (Shahidi & Chandrasekara, 2010).

Safety and Hazards

The compound “2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester” has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of research involving “2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester” and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the Suzuki–Miyaura (SM) coupling reaction, which uses organoboron reagents, continues to be a significant area of study .

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound’s mode of action involves its interaction with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester .

Biochemical Pathways

The compound affects the biochemical pathways through its protodeboronation process . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Pharmacokinetics

It’s important to note that the stability of boronic esters, including this compound, can pose challenges in terms of their removal at the end of a sequence if required .

Result of Action

The result of the compound’s action is the formation of new compounds through the process of protodeboronation . This process was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The action of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Additionally, the compound’s stability can be affected by air and moisture .

properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)11-7-10(20-14(16,17)18)6-5-9(11)8-19/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKUYDUDPURYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101130069 | |

| Record name | Benzaldehyde, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121513-88-8 | |

| Record name | Benzaldehyde, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 2HCl](/img/structure/B6307105.png)

![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)

![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)